4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

Vue d'ensemble

Description

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

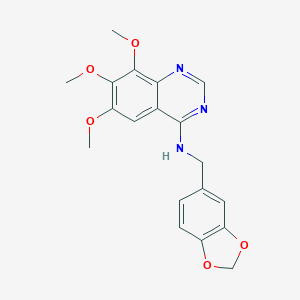

Chemical Structure and Properties

The compound is characterized by a quinazoline core substituted with methylenedioxy and trimethoxy groups. Its chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C20H24N2O5

- Molecular Weight: 372.42 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:

- Antitumor Activity: Quinazoline derivatives have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antioxidant Properties: The presence of methylenedioxy and methoxy groups contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition: Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies: In vitro assays demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents.

- In vivo Studies: Animal models treated with the compound showed reduced tumor sizes compared to control groups. Histopathological examinations revealed increased apoptosis and decreased mitotic figures in treated tumors.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound:

- Mechanisms: The antioxidant properties may protect neuronal cells from oxidative damage associated with neurodegenerative diseases.

- Case Study: A study involving a mouse model of Alzheimer's disease indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Toxicity Profile

The toxicity profile of this compound has been assessed through various toxicity assays:

- Acute Toxicity: LD50 values in rodent models were found to be above 2000 mg/kg, indicating a relatively low acute toxicity.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQULNJSJQEICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164555 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-00-3 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline exert its biological effects?

A: This compound acts by inhibiting cGMP-PDE, an enzyme responsible for degrading cyclic GMP (cGMP) []. Inhibiting cGMP-PDE leads to an increase in intracellular cGMP levels []. This increase in cGMP can lead to various downstream effects, including smooth muscle relaxation. Notably, the compound demonstrated an ability to relax precontracted porcine coronary arteries [].

Q2: What structural features of this compound are essential for its cGMP-PDE inhibitory activity?

A: Research indicates that the 4-((3,4-(Methylenedioxy)benzyl)amino) group is crucial for the potent inhibition of cGMP-PDE []. This conclusion stems from structure-activity relationship studies comparing various 4-substituted 6,7,8-trimethoxyquinazolines. Modifications to this specific group likely diminish the compound's binding affinity to cGMP-PDE, thus reducing its inhibitory potency.

Q3: Has the compound's activity been compared to other PDE isozymes?

A: Yes, this compound exhibits at least 10-fold greater inhibitory activity towards cGMP-PDE compared to other PDE isozymes []. This selectivity suggests a potential for targeted therapeutic applications with potentially fewer off-target effects associated with broader PDE inhibition.

Q4: Are there any existing analytical methods for quantifying this compound?

A: Researchers have developed a high-performance liquid chromatography (HPLC) method for determining the concentration of this compound in dog plasma []. This method likely serves as a valuable tool for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of the compound in animal models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.